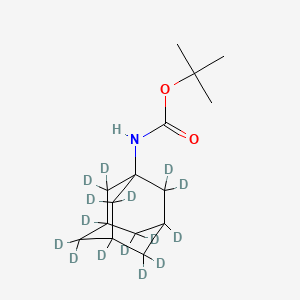

N-t-Boc-1-adamantylamine-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H25NO2 |

|---|---|

Molecular Weight |

266.46 g/mol |

IUPAC Name |

tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate |

InChI |

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17)/i4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D |

InChI Key |

LSVGBVIPHLXQPG-IIFHOKBMSA-N |

Synonyms |

N-t-Butoxycarbonyl-1-adamantylamine-d15; N-t-Boc-1-aminoadamantane-d15; _x000B_Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-t-Boc-1-adamantylamine-d15

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Boc-1-adamantylamine-d15 is a deuterated analog of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of deuterated amantadine (B194251) and is primarily utilized as an internal standard for quantitative analysis in mass spectrometry-based assays. Its high isotopic purity and chemical similarity to its non-deuterated counterpart make it an invaluable tool in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications where precise quantification is paramount. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and its application in analytical methodologies.

Chemical Properties and Identification

N-tert-Butoxycarbonyl-1-adamantylamine-d15 is a saturated tricycle with a deuterated adamantane (B196018) core, protected at the amine group with a tert-butoxycarbonyl (Boc) group. The perdeuteration of the adamantane cage significantly increases its molecular weight compared to the unlabeled analog, which is the key feature for its use as an internal standard in mass spectrometry.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate | [1] |

| Synonyms | This compound, N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15 | [1] |

| Chemical Formula | C₁₅H₁₀D₁₅NO₂ | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| Unlabeled CAS Number | 151476-40-3 | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

Step 1: Perdeuteration of Adamantane

A common method for deuterating hydrocarbons is through hydrogen-deuterium (H/D) exchange catalysis.[2][3] This can be achieved using a strong acid catalyst in the presence of a deuterium (B1214612) source, such as deuterated sulfuric acid (D₂SO₄) or by using a metal catalyst like platinum.

-

Materials: Adamantane, Deuterium oxide (D₂O), Platinum(IV) oxide (PtO₂).

-

Procedure:

-

In a high-pressure reactor, combine adamantane with a catalytic amount of PtO₂.

-

Add a significant excess of D₂O to the reactor.

-

Seal the reactor and heat to a temperature of 150-200°C for 24-48 hours. The high temperature and pressure facilitate the H/D exchange on the adamantane skeleton.

-

After cooling, the deuterated adamantane can be extracted with a non-polar solvent like cyclohexane.

-

The solvent is then evaporated to yield adamantane-d16 (B121117). The isotopic purity should be confirmed by mass spectrometry.[4]

-

Step 2: Bromination of Deuterated Adamantane

The perdeuterated adamantane can be functionalized at the bridgehead position via bromination.

-

Materials: Adamantane-d16, Bromine (Br₂).

-

Procedure:

-

To a solution of adamantane-d16 in a suitable solvent (e.g., carbon tetrachloride), add an equimolar amount of bromine.

-

The reaction can be initiated by refluxing the mixture or by photochemical means.

-

The reaction progress can be monitored by GC-MS.

-

Upon completion, the excess bromine and solvent are removed under reduced pressure to yield 1-bromoadamantane-d15.

-

Step 3: Formation of N-(1-adamantyl-d15)acetamide

The bromo-derivative can be converted to the acetamide (B32628) via a Ritter-type reaction.[5]

-

Materials: 1-bromoadamantane-d15, Acetonitrile (B52724), Sulfuric acid.

-

Procedure:

-

Dissolve 1-bromoadamantane-d15 in an excess of acetonitrile.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Allow the reaction to stir at room temperature until completion.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the N-(1-adamantyl-d15)acetamide.

-

Filter and dry the solid product.

-

Step 4: Hydrolysis to 1-Aminoadamantane-d15

The acetamide is then hydrolyzed to the free amine.

-

Materials: N-(1-adamantyl-d15)acetamide, Sodium hydroxide (B78521), Ethanol.

-

Procedure:

-

Reflux the acetamide in a solution of sodium hydroxide in aqueous ethanol.

-

After the reaction is complete, cool the mixture and extract the 1-aminoadamantane-d15 with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer and evaporate the solvent.

-

Step 5: Boc Protection

The final step is the protection of the amine group with a tert-butoxycarbonyl group.

-

Materials: 1-aminoadamantane-d15, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine, Dichloromethane (B109758).

-

Procedure:

-

Dissolve 1-aminoadamantane-d15 in dichloromethane and add triethylamine.

-

Add a solution of Boc₂O in dichloromethane dropwise to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer and evaporate the solvent.

-

The crude product can be purified by column chromatography to yield this compound.

-

Characterization and Quality Control

The identity and purity of this compound are confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (266.46 m/z). The fragmentation pattern will be characteristic of the adamantane cage and the Boc-protecting group. The isotopic purity can be determined by comparing the intensity of the desired mass peak with that of the unlabeled and partially labeled species.[6][7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show a significant reduction or absence of signals corresponding to the adamantane protons, while the signals for the t-butyl group of the Boc protector will be present. The ¹³C NMR spectrum will show the characteristic signals for the adamantane cage and the Boc group, with potential splitting of the carbon signals due to coupling with deuterium. |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the chemical purity of the compound. A single major peak should be observed under appropriate chromatographic conditions. |

Applications in Drug Development

The primary application of this compound is as a precursor for the synthesis of deuterated amantadine, which is used as an internal standard in bioanalytical methods.[8]

Internal Standard in LC-MS/MS Analysis

Deuterated internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte of interest. They co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction of analytical variability.[9][10]

Experimental Protocol: Quantification of Amantadine in Human Plasma [9][11]

-

Sample Preparation (Solid-Phase Extraction):

-

To 200 µL of plasma, add 20 µL of the internal standard working solution (containing deuterated amantadine, synthesized from this compound).

-

Vortex the sample.

-

Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) and then water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an acidic aqueous solution and then methanol.

-

Elute the analyte and internal standard with a basic methanolic solution.

-

Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for both amantadine and its deuterated internal standard. For example, for amantadine m/z 152.1 → 135.1 and for a d6-amantadine internal standard m/z 158.0 → 141.1.[11]

-

| Parameter | Typical Value |

| LC Column | C18 (e.g., 150 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (B1220265) (pH 3.0) (80:20, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | ESI Positive |

| Amantadine Transition | m/z 152.1 → 135.1 |

| Deuterated IS Transition | Varies with deuteration level (e.g., d15-Amantadine: m/z 167.0 → 150.3)[6] |

Visualizations

Logical Relationship: Role as an Intermediate

References

- 1. clearsynth.com [clearsynth.com]

- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane-d16 D = 98atom , = 98 CP 30470-60-1 [sigmaaldrich.com]

- 5. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

N-t-Boc-1-adamantylamine-d15 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of N-t-Boc-1-adamantylamine-d15, a deuterated derivative of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of labeled drug molecules, particularly Amantadine-d15, for use in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a white solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized below. Due to the limited availability of specific experimental data for the deuterated form, properties of the non-deuterated analogue (N-t-Boc-1-adamantylamine) are also provided for comparative purposes where applicable.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterio-1-adamantyl)carbamate | [3] |

| Molecular Formula | C₁₅H₁₀D₁₅NO₂ | [4][5] |

| Molecular Weight | 266.46 g/mol | [3][4][5] |

| Exact Mass | 266.282680229 Da | [3] |

| CAS Number | Not available for deuterated form. 151476-40-3 for unlabelled. | [4][6] |

| Synonyms | N-t-Butoxycarbonyl-1-adamantylamine-d15, N-t-Boc-1-aminoadamantane-d15, Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester | [1][3] |

Table 2: Physical Properties

| Property | Value | Source & Notes |

| Appearance | White Solid | [1][2] |

| Melting Point | 110-115 °C (for non-deuterated N-t-Boc-1-adamantylamine) | [7] The melting point of the d15 (B612444) isotopologue is expected to be very similar. |

| Boiling Point | Data not available | |

| Solubility | Data not available for this compound. The parent compound, 1-adamantylamine, is soluble in polar solvents like methanol (B129727) and water, and insoluble in non-polar solvents such as hexane. | [8] The Boc-protected derivative is expected to be more soluble in non-polar organic solvents. |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis (N-Boc protection) and a key chemical reaction (deprotection) of this compound.

Synthesis of this compound (N-Boc Protection)

This protocol describes a general method for the N-tert-butoxycarbonylation of 1-adamantylamine-d15.

Materials:

-

1-adamantylamine-d15

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water-acetone mixture)

-

Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve 1-adamantylamine-d15 (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents). If a base is used, it can be added at this stage.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically indicated by the disappearance of the starting amine), the solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield 1-adamantylamine-d15, a precursor for labeled Amantadine.

Materials:

-

This compound

-

Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in 1,4-dioxane)

-

Organic solvent (e.g., Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in an organic solvent such as DCM.

-

Add the acidic solution (e.g., a 25% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane) to the reaction mixture.

-

Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-adamantylamine-d15.

Visualized Workflows and Relationships

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Deprotection of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-t-Boc-1-adamantylamine_其他_德威钠 [gbwol.com]

- 3. This compound | C15H25NO2 | CID 46780850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 1-(Boc-amino)adamantane 95 151476-40-3 [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of N-t-Boc-1-adamantylamine-d15

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of N-t-Boc-1-adamantylamine-d15, a deuterated analog of a key synthetic building block.

This document outlines the methodologies for determining isotopic enrichment and provides a framework for presenting quantitative data. It also includes detailed, representative experimental protocols and visual workflows to illustrate the key processes involved in ensuring the quality of this isotopically labeled compound.

The Significance of Isotopic Purity

In drug discovery and development, deuterium-labeled compounds are increasingly utilized to modulate metabolic pathways and enhance pharmacokinetic profiles. The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, slowing down metabolic processes at that position. The efficacy and safety of such deuterated drugs are directly linked to the isotopic purity of the molecule. Therefore, rigorous analytical characterization is not just a quality control measure but a critical component of the research and development process.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The data below is presented as a representative example to illustrate how the isotopic distribution of this compound would be characterized.

Table 1: Representative Isotopic Purity Data for this compound

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d15 (B612444) | 266.28 | 98.5 |

| d14 | 265.27 | 1.2 |

| d13 | 264.27 | 0.2 |

| d12 | 263.26 | <0.1 |

| Isotopic Purity (d15) | ≥98% |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves the deuteration of adamantane (B196018) followed by functionalization and protection.

Materials:

-

Adamantane-d16

-

Bromine

-

Tert-butanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium hydroxide

-

Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Bromination of Adamantane-d16: Adamantane-d16 is brominated using a suitable brominating agent (e.g., bromine with a Lewis acid catalyst) to yield 1-bromoadamantane-d15.

-

Aminimination: The resulting 1-bromoadamantane-d15 is subjected to a Ritter-type reaction with a nitrogen source in the presence of an acid catalyst to produce 1-aminoadamantane-d15.

-

Boc Protection: 1-aminoadamantane-d15 is dissolved in dichloromethane. Triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dichloromethane. The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Infusion and Ionization: The sample solution is directly infused into the ESI source. The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve stable ionization and maximal signal intensity for the protonated molecule [M+H]⁺.

-

Mass Spectral Acquisition: Data is acquired in positive ion mode over a mass range that encompasses the expected isotopologues (e.g., m/z 250-280). A high resolution (e.g., >60,000) is used to resolve the isotopic peaks.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the d15 isotopologue compared to the less deuterated species (d14, d13, etc.). The isotopic purity is calculated based on the relative peak intensities.

Structural Confirmation and Deuterium Incorporation by NMR Spectroscopy

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the adamantane protons confirms a high level of deuteration. Residual proton signals can be integrated to quantify the degree of deuterium incorporation at specific positions.

-

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired. The chemical shifts of the carbon atoms in the adamantane cage will be slightly altered due to the deuterium substitution, and the signals will appear as multiplets due to C-D coupling.

-

²H NMR Spectroscopy: A deuterium NMR spectrum provides direct evidence of the presence and location of deuterium atoms in the molecule.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for purity determination.

Conclusion

The determination of isotopic purity for compounds like this compound is a multi-faceted process requiring careful synthesis and rigorous analytical characterization. By employing techniques such as HRMS and NMR spectroscopy, researchers can confidently ascertain the isotopic enrichment and structural integrity of their deuterated molecules. This ensures the reliability of their experimental data and contributes to the successful development of novel deuterated therapeutics.

N-t-Boc-1-adamantylamine-d15: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-t-Boc-1-adamantylamine-d15. This deuterated stable isotope-labeled compound is a crucial tool in modern analytical and pharmaceutical research, primarily utilized as an internal standard for the quantification of amantadine (B194251) and related compounds.

Core Compound Data

This compound is a deuterated analog of N-t-Boc-1-adamantylamine. The incorporation of fifteen deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound is 151476-40-3[1][2].

| Property | Value |

| Chemical Name | N-tert-butoxycarbonyl-1-adamantylamine-d15 |

| Synonyms | N-t-Boc-1-aminoadamantane-d15, Tricyclo[3.3.1.13,7]dec-1-ylcarbamic Acid-d15 1,1-Dimethylethyl Ester |

| Molecular Formula | C₁₅H₁₀D₁₅NO₂[3] |

| Molecular Weight | ~266.46 g/mol [3] |

| Appearance | White Solid[3] |

| Primary Application | Intermediate for the preparation of isotope-labeled Amantadine; Internal standard for quantitative analysis[3]. |

| Storage | 2-8°C Refrigerator[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key stages: the deuteration of the adamantane (B196018) core and the subsequent N-Boc protection of the amino group.

1. Synthesis of 1-Adamantylamine-d15: The synthesis of deuterated adamantane derivatives can be achieved through various methods, often involving acid-catalyzed rearrangements of polycyclic precursors in the presence of a deuterium source, such as deuterated sulfuric acid.

2. N-Boc Protection of 1-Adamantylamine-d15: The protection of the primary amine is a standard procedure in organic synthesis. A general and efficient method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Protocol for N-Boc Protection:

-

Materials: 1-Adamantylamine-d15, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., dichloromethane, methanol, or a water-acetone mixture), and a base (optional, e.g., triethylamine, if starting from an amine salt).

-

Procedure:

-

Dissolve 1-Adamantylamine-d15 in the chosen solvent. If starting with an amine salt, a preliminary free-basing step by passing the dissolved salt over a solid-supported base may be necessary[4].

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature[4][5].

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed[5].

-

Upon completion, the reaction mixture is worked up to remove excess Boc₂O and byproducts. This can involve purification using a polymer-supported trisamine resin or standard column chromatography on silica (B1680970) gel[4][5].

-

The solvent is removed under reduced pressure to yield the this compound product, which is typically a white solid.

-

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized compound are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence of the non-deuterated protons (e.g., on the Boc group) and to verify the absence of residual protons on the adamantane cage, thus confirming high isotopic enrichment.

-

²H NMR: Directly observes the deuterium signals, providing information on the positions and extent of deuteration[6]. This technique is particularly useful for highly deuterated compounds where proton signals are very weak[6].

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to determine the molecular weight of the compound, confirming the incorporation of 15 deuterium atoms. They are also crucial for assessing the isotopic purity of the material[7].

-

Application as an Internal Standard in LC-MS/MS Analysis of Amantadine

This compound serves as a precursor to amantadine-d15, which is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of amantadine in biological matrices like human plasma. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision[8][9].

Experimental Workflow for Amantadine Quantification:

-

Sample Preparation:

-

A known amount of the internal standard, amantadine-d15 (derived from this compound by deprotection), is spiked into the plasma samples, calibration standards, and quality control samples.

-

Proteins are precipitated from the plasma using a solvent like acetonitrile[10].

-

The samples are centrifuged, and the supernatant is transferred for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared samples are injected into an LC-MS/MS system.

-

Amantadine and amantadine-d15 are separated from other matrix components on a C18 analytical column using an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and acetonitrile[10].

-

The mass spectrometer is operated in the positive ion mode, and quantification is achieved using Multiple Reaction Monitoring (MRM) or MS3. Specific precursor-to-product ion transitions are monitored for both amantadine and amantadine-d15[10]. For example, for amantadine, the transition could be m/z 152.2 → 135.3 → 107.4, and for amantadine-d15, it could be m/z 167.0 → 150.3 → 118.1[10].

-

-

Data Analysis:

-

The peak areas for both the analyte (amantadine) and the internal standard (amantadine-d15) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

The concentration of amantadine in the unknown samples is then determined from this calibration curve.

-

Visualizations

Caption: LC-MS/MS workflow for amantadine quantification.

Caption: Synthesis and application pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum Analysis of N-t-Boc-1-adamantylamine-d15

This guide provides a detailed analysis of the expected mass spectrum of N-t-Boc-1-adamantylamine-d15, a deuterated isotopologue of a common synthetic intermediate. The analysis is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Introduction

This compound is the deuterium-labeled version of N-t-Boc-1-adamantylamine, where the 15 hydrogens on the adamantane (B196018) cage have been replaced by deuterium. This isotopic labeling is useful for a variety of applications, including as an internal standard for quantitative mass spectrometry assays or as a tracer in metabolic studies.[1][2] Understanding its fragmentation pattern is critical for accurate identification and quantification.

The molecular structure consists of two key moieties: the bulky, rigid adamantane cage and the sterically hindered tert-butoxycarbonyl (Boc) protecting group. The mass spectral fragmentation is therefore predicted to be a composite of the characteristic fragmentation pathways of both 1-substituted adamantanes and N-Boc protected amines.

Molecular Information:

-

Chemical Formula: C₁₅H₁₀D₁₅NO₂

-

Monoisotopic Mass: 266.28 g/mol [3]

Proposed Experimental Protocol

To obtain a mass spectrum of this compound, a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source would be a suitable instrument. ESI is a soft ionization technique that is generally preferred for molecules that may be thermally labile, such as those containing a Boc-protecting group, to maximize the abundance of the molecular ion.[6]

Instrumentation:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure proper elution and separation.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

-

Inject a small volume (e.g., 2-5 µL) into the LC-MS system.

Mass Spectrometry Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

-

Scan Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both low-energy and high-energy fragments.

It is important to note that the Boc group can be susceptible to in-source fragmentation.[6][7] Lowering the fragmentor or cone voltage can help minimize this effect and preserve the molecular ion.

Predicted Mass Spectrum Data and Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]⁺ is expected to follow pathways characteristic of both the adamantane core and the Boc group. The adamantane structure is known to produce a highly stable tertiary carbocation at the 1-position upon fragmentation.[8] The Boc group typically undergoes fragmentation through the loss of neutral molecules like isobutylene (B52900) or t-butanol.[9][10]

The primary fragmentation events are hypothesized to be:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate.

-

Loss of Isobutylene and Carbon Dioxide: Subsequent loss of CO₂ from the carbamic acid.

-

Loss of the entire Boc Group: Cleavage of the N-C bond to yield the deuterated adamantylaminium ion.

-

Formation of the Deuterated Adamantyl Cation: Cleavage of the C-N bond, resulting in the highly stable d15-adamantyl cation. This is often a major fragment in the spectra of 1-substituted adamantanes.[8][11]

The following workflow illustrates the logical steps in the analysis process.

The table below summarizes the expected major ions, their calculated monoisotopic masses, and the corresponding neutral loss from the protonated molecular ion ([M+H]⁺, m/z 267.29).

| Predicted Ion Structure | Formula of Ion | Calculated m/z | Neutral Loss | Description of Fragmentation |

| Protonated Molecular Ion | [C₁₅H₁₀D₁₅NO₂ + H]⁺ | 267.29 | - | Parent Ion |

| [M+H - C₄H₈]⁺ | [C₁₁H₂D₁₅NO₂ + H]⁺ | 211.23 | C₄H₈ (56.06 Da) | Loss of isobutylene from Boc group |

| [M+H - C₅H₈O₂]⁺ | [C₁₀D₁₅N + H]⁺ | 167.22 | C₅H₈O₂ (100.05 Da) | Loss of entire Boc group (as isobutylene + CO₂) |

| [C₁₀D₁₅]⁺ | [C₁₀D₁₅]⁺ | 150.21 | C₅H₁₁NO₂ (117.08 Da) | Formation of d15-adamantyl cation |

Note: The calculated m/z values are for the monoisotopic peaks.

Visualization of Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential dissociation events originating from the protonated molecular ion. The formation of the deuterated adamantyl cation is expected to be a dominant pathway due to the high stability of the resulting tertiary carbocation.

This technical guide outlines the theoretical mass spectrometric behavior of this compound. The provided experimental protocol, data table, and fragmentation diagram serve as a comprehensive resource for researchers working with this and structurally related molecules. Experimental results may vary based on instrumentation and specific analytical conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C15H25NO2 | CID 46780850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Lipophilic Bullet, Sharpened: A Technical Guide to Deuterated Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid, cage-like hydrocarbon, has carved a significant niche in medicinal chemistry and materials science. Its unique lipophilicity and structural stability have made it a valuable pharmacophore, often referred to as a "lipophilic bullet," capable of enhancing the therapeutic properties of various drugs.[1] The strategic substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers a subtle yet powerful modification to this versatile scaffold. This technical guide provides an in-depth exploration of the physical and chemical characteristics of deuterated adamantane, with a focus on adamantane-d16 (B121117). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a conceptual framework for its application. Deuterated adamantane is frequently used as a tracer or an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS.[2]

Physical and Chemical Characteristics

The defining feature of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can lead to a slower rate of bond cleavage. This has profound implications in drug development, potentially improving a drug's metabolic stability and pharmacokinetic profile. While comprehensive experimental data for all physical properties of adamantane-d16 is not always available, the properties of non-deuterated adamantane provide a reliable baseline for understanding its behavior.

Table 1: General and Physical Properties of Adamantane and Adamantane-d16

| Property | Adamantane (C10H16) | Adamantane-d16 (C10D16) | Reference |

| Molecular Formula | C10H16 | C10D16 | [1][2] |

| Molar Mass | 136.24 g/mol | 152.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid with a camphor-like odor.[1] | White to off-white solid.[2] | |

| Melting Point | 270 °C (sublimes) | 209-212 °C (sublimes) | [1] |

| Density | 1.07 g/cm³ (at 25 °C) | Not explicitly available (expected to be slightly higher than adamantane) | [1] |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents like hydrocarbons.[1] | Expected to have similar solubility to adamantane. | |

| Isotopic Purity | N/A | ≥98 atom % D | - |

Table 2: Thermodynamic Properties of Adamantane

| Property | Value | Units | Reference |

| Enthalpy of Sublimation (ΔsubH°) | 59 ± 4 | kJ/mol | [3] |

| Solid Phase Heat Capacity (Cp,solid) | 189.74 (at 298.15 K) | J/mol·K | [3] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -6163.5 ± 2.1 | kJ/mol | [3] |

Spectroscopic and Structural Characterization

The rigid, highly symmetrical structure of adamantane gives rise to distinct spectroscopic signatures. Deuteration introduces subtle but measurable shifts in these spectra, which can be used for identification and quantitative analysis.

Crystal Structure

Adamantane crystallizes in a face-centered cubic structure at ambient conditions, with the space group Fm3m.[1] The carbon-carbon bond lengths are approximately 1.54 Å, and the carbon-hydrogen distances are about 1.112 Å.[1] Upon cooling to 208 K or under pressure, it undergoes a phase transition to an ordered tetragonal phase.[4] While specific crystallographic data for adamantane-d16 is not widely published, it is expected to adopt a similar crystal structure.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of adamantane have been studied both experimentally and theoretically.[5] The deuterated form, adamantane-d16, exhibits shifts in its vibrational frequencies due to the increased mass of deuterium. These shifts can be predicted and are a key characteristic for confirming deuteration.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the ¹H NMR spectrum of adamantane is simple. In deuterated adamantane, the absence of proton signals and the presence of deuterium signals (if observed on a deuterium-capable spectrometer) are definitive indicators of deuteration. ¹³C NMR is also a powerful tool for structural confirmation.

Mass Spectrometry

Electron ionization (EI) mass spectrometry of adamantane results in a characteristic fragmentation pattern.[6][7] The molecular ion (M+) peak for adamantane-d16 will be observed at m/z = 152, a clear shift from the m/z = 136 for adamantane. The fragmentation pattern of adamantane-d16 is expected to be similar to that of adamantane, with fragments showing a corresponding mass shift due to the presence of deuterium.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and application of deuterated adamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the adamantane compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

-

For quantitative measurements, a known amount of an internal standard can be added.

-

-

Instrument Setup and Data Acquisition:

-

The following steps are based on a standard modern NMR spectrometer.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups and confirm the vibrational characteristics of the molecule.

Methodology (Thin Solid Film): [10]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[10]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[10]

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[10]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Process the spectrum by subtracting the background.

-

Raman Spectroscopy

Objective: To obtain a Raman spectrum, which is complementary to the IR spectrum and provides information about the vibrational modes of the molecule.

-

Sample Preparation:

-

Place a small amount of the crystalline solid sample into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

-

Instrument Setup and Data Acquisition:

-

Position the sample at the focal point of the laser beam.[11]

-

Select the appropriate laser excitation wavelength and power.

-

Align the collection optics to maximize the Raman signal.

-

Acquire the Raman spectrum over the desired spectral range. The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).[12]

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[13]

-

-

Ionization and Analysis:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

The Kinetic Isotope Effect and its Application in Drug Development

The primary rationale for employing deuterated compounds in drug development is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the metabolic process.

Caption: The Kinetic Isotope Effect (KIE) in Drug Metabolism.

Experimental Workflow for Assessing Metabolic Stability

The following workflow outlines the key steps in evaluating the metabolic stability of a deuterated drug candidate.

Caption: Workflow for Assessing the Metabolic Stability of a Deuterated Compound.

Protocol for In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine if a deuterated compound inhibits major CYP450 enzymes, which is crucial for assessing potential drug-drug interactions.

-

Preparation:

-

Prepare stock solutions of the deuterated test compound, a known inhibitor for each CYP isoform (positive control), and isoform-specific substrates in a suitable solvent (e.g., DMSO).

-

Use human liver microsomes (HLM) as the enzyme source.

-

-

Incubation:

-

In a 96-well plate, combine the HLM, a NADPH-regenerating system, and the test compound at various concentrations.

-

Pre-incubate the mixture to allow the compound to interact with the enzymes.

-

Initiate the metabolic reaction by adding the isoform-specific substrate.

-

-

Reaction Termination and Analysis:

-

Stop the reaction at a specific time point by adding a quenching solution (e.g., cold acetonitrile).

-

Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.[14]

-

-

Data Analysis:

-

Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[14]

-

Conclusion

Deuterated adamantane represents a refined tool in the arsenal (B13267) of medicinal chemists and drug developers. Its physical and chemical properties, largely mirroring those of its non-deuterated counterpart but with the critical advantage of the kinetic isotope effect, make it a subject of significant interest. This guide has provided a foundational understanding of these characteristics, along with practical experimental protocols and a conceptual framework for its application in leveraging metabolic stability. As the pursuit of safer and more effective therapeutics continues, the strategic use of deuteration on robust scaffolds like adamantane will undoubtedly play an increasingly important role.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adamantane [webbook.nist.gov]

- 4. Lattice vibrational study of the phase transition in the plastic crystal adamantane (C10H16) for Solid State Communications - IBM Research [research.ibm.com]

- 5. Vibrational frequencies and structural determination of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Resonant Inner-Shell Photofragmentation of Adamantane (C10H16) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. plus.ac.at [plus.ac.at]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

Methodological & Application

Application Notes and Protocols for the Use of Deuterated Adamantane Derivatives as Internal Standards

Topic: Use of N-t-Boc-1-adamantylamine-d15 as an Internal Standard

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the utilization of deuterated adamantane (B196018) derivatives, specifically focusing on the application of Amantadine-d15 (derived from this compound) as an internal standard for the quantitative analysis of the antiviral and antiparkinsonian drug, Amantadine (B194251), in biological matrices. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification in bioanalytical methods by correcting for matrix effects and variability in sample processing and instrument response.[1][2][3]

The protocols described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in pharmaceutical research and clinical diagnostics.

Principle and Application

This compound serves as a precursor or a stable isotope-labeled analogue for Amantadine. In bioanalytical applications, Amantadine-d15 is the commonly used internal standard for the quantification of Amantadine.[4][5][6][7][8] The underlying principle is that a known concentration of the deuterated internal standard is added to the biological sample at the beginning of the sample preparation process.[9] As the internal standard is chemically identical to the analyte (Amantadine), it co-elutes and experiences similar ionization and fragmentation in the mass spectrometer. Any loss of analyte during sample extraction and analysis will be mirrored by a proportional loss of the internal standard, thus ensuring accurate quantification.

This method is particularly valuable for:

-

Pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1]

-

Therapeutic drug monitoring (TDM).[6]

-

Bioequivalence studies.[10]

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Amantadine in human plasma using Amantadine-d15 as an internal standard.

Materials and Reagents

-

Amantadine reference standard

-

Amantadine-d15 internal standard (derived from this compound)

-

HPLC grade methanol

-

HPLC grade acetonitrile (B52724)

-

Formic acid

-

Ammonium formate (B1220265)

-

Human plasma (K2EDTA)

-

Purified water (18.2 MΩ·cm)

Stock and Working Solutions Preparation

-

Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Amantadine in 1 mL of a methanol:water (50:50, v/v) mixture.

-

Amantadine-d15 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Amantadine-d15 in 1 mL of methanol.

-

Amantadine Working Solutions: Prepare serial dilutions of the Amantadine stock solution in blank plasma to create calibration standards at final concentrations ranging from 15 ng/mL to 2000 ng/mL (e.g., 15, 50, 100, 300, 500, 700, 1000, 1500, 2000 ng/mL).[4][6]

-

Internal Standard Working Solution (400 ng/mL): Dilute the Amantadine-d15 stock solution with a methanol:water (50:50, v/v) mixture to a final concentration of 400 ng/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 150, 600, and 1200 ng/mL).[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and high-throughput method for extracting Amantadine and the internal standard from plasma samples.[4][8]

-

To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample (calibrator, QC, or unknown).[4]

-

Add a specified volume of the internal standard working solution.

-

Add 250 µL of acetonitrile (as the precipitating agent).[6]

-

Vortex the mixture for 90 seconds.[11]

-

Centrifuge the tubes at approximately 16,100 rcf for 15 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Agilent Eclipse Plus C18 (50 x 3.0 mm, 3.5 µm)[4] or equivalent |

| Mobile Phase A | 5 mM Ammonium formate in Water[4] or 0.1% Formic acid in Water[6] |

| Mobile Phase B | Acetonitrile[4][6] |

| Flow Rate | 0.8 mL/min[6] |

| Injection Volume | 2-25 µL[11][12] |

| Column Temperature | 50°C[11] |

| Run Time | 3 - 5.3 minutes[4][6] |

Gradient Elution Program [4]

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 1.6 | 35 |

| 1.7 | 100 |

| 3.7 | 100 |

| 3.8 | 15 |

| 5.3 | 15 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Ionspray Voltage | 5000 V[4] |

| Source Temperature | 600 °C[4] |

| Nebulizing Gas | 65 psi[4] |

| Drying Gas | 55 psi[4] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amantadine | 152.0 - 152.2[4][6] | 135.1 - 135.3[4][6] |

| Amantadine-d15 (IS) | 167.0 - 167.2[4][6] | 150.1 - 150.3[4][6] |

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Amantadine using Amantadine-d15 as an internal standard.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 15 - 2000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[12] |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL[4] |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Low (e.g., 45 ng/mL) | < 6%[12] | < 8%[12] | 99 - 101%[12] |

| Medium (e.g., 450 ng/mL) | < 6%[12] | < 8%[12] | 99 - 101%[12] |

| High (e.g., 1500 ng/mL) | < 6%[12] | < 8%[12] | 99 - 101%[12] |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Amantadine | 99 - 101%[12] |

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of N-t-Boc-1-adamantylamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-t-Boc-1-adamantylamine in human plasma. To ensure the highest degree of accuracy and precision, N-t-Boc-1-adamantylamine-d15 is employed as a stable isotope-labeled internal standard (SIL-IS). This method is particularly suited for pharmacokinetic studies in drug development and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

N-t-Boc-1-adamantylamine is a key intermediate in the synthesis of various pharmaceutical compounds, and its quantification in biological matrices is crucial for understanding the pharmacokinetics of adamantane-based drugs. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] SIL-IS closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency.[2][3] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible data.[1][4]

Experimental

Materials and Reagents

-

N-t-Boc-1-adamantylamine (Analyte)

-

This compound (Internal Standard)[5]

-

Human Plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[6]

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in methanol).

-

Vortex for 10 seconds to mix.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: Shimadzu Nexera X2 UHPLC or equivalent

-

Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[7]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 30% B

-

2.6-3.5 min: 30% B

-

Mass Spectrometry:

-

System: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[7]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-t-Boc-1-adamantylamine: m/z 252.2 → 196.2

-

This compound: m/z 267.2 → 211.2

-

-

Key MS Parameters:

-

Curtain Gas: 35 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550 °C

-

Gas 1 (Nebulizer): 50 psi

-

Gas 2 (Heater): 50 psi

-

Collision Gas (CAD): Medium

-

Declustering Potential (DP): 80 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE): 25 eV

-

Collision Cell Exit Potential (CXP): 12 V

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of N-t-Boc-1-adamantylamine in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |

| Low QC | 3 | 5.1 | 98.7 | 6.5 | 99.3 |

| Mid QC | 300 | 3.5 | 101.2 | 4.8 | 100.5 |

| High QC | 800 | 2.8 | 99.5 | 3.9 | 101.8 |

Table 1: Intra- and inter-day precision and accuracy for the quantification of N-t-Boc-1-adamantylamine in human plasma.

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 3 | 95.8 | 92.3 |

| High QC | 800 | 98.2 | 94.1 |

Table 2: Matrix effect and recovery of N-t-Boc-1-adamantylamine from human plasma.

The results indicate minimal matrix effects and consistent, high recovery using the protein precipitation method.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of N-t-Boc-1-adamantylamine in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for regulated bioanalysis. The simple sample preparation and rapid chromatographic runtime make this method ideal for high-throughput applications in clinical and pharmaceutical research.

Visualizations

Caption: Experimental workflow for the preparation and analysis of N-t-Boc-1-adamantylamine in human plasma.

Caption: Logical relationship of using a deuterated internal standard for accurate quantification in LC-MS.

References

Application Notes and Protocols for N-t-Boc-1-adamantylamine-d15 in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the use of N-t-Boc-1-adamantylamine-d15 as an internal standard in metabolomics studies, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is the deuterium-labeled form of N-t-Boc-1-adamantylamine. Stable isotope-labeled compounds are critical tools in quantitative metabolomics and drug metabolism studies.[1][2][3] The incorporation of 15 deuterium (B1214612) atoms into the adamantyl moiety results in a significant mass shift from the unlabeled compound, making it an ideal internal standard for mass spectrometry-based analyses.[4][5][6] Its primary applications include serving as a tracer and as an internal standard for the quantification of related compounds, such as adamantane (B196018) derivatives, in complex biological matrices.[1][7] This protocol outlines its use in a typical untargeted or targeted metabolomics workflow.

Compound Specifications

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N-t-Butoxycarbonyl-1-adamantylamine-d15 |

| Molecular Formula | C15H10D15NO2 |

| Molecular Weight | 266.46 g/mol |

| Appearance | White Solid |

| Storage Conditions | 2-8°C Refrigerator |

| Primary Application | Internal Standard for Mass Spectrometry |

Experimental Protocol: Use as an Internal Standard in LC-MS based Metabolomics

This protocol describes the use of this compound as an internal standard for the relative quantification of an unlabeled analogue in a biological sample.

3.1. Materials and Reagents

-

This compound

-

LC-MS grade water

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile

-

Formic acid (99%+)

-

Biological samples (e.g., plasma, urine, cell lysate)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

3.2. Preparation of Internal Standard Stock Solution

-

Accurately weigh 1 mg of this compound.

-

Dissolve the compound in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C. This solution can be stored for several weeks.

3.3. Preparation of Working Internal Standard Solution

-

Prepare a working solution by diluting the stock solution with methanol. The final concentration will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A common starting concentration is 1 µg/mL.

-

To prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol.

-

Vortex to mix. Prepare this solution fresh or store at -20°C for short periods.

3.4. Sample Preparation

The following is a general protein precipitation protocol for plasma samples. This will need to be optimized based on the specific biological matrix.

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the 1 µg/mL working internal standard solution to the plasma sample.

-

Add 200 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

3.5. LC-MS Analysis

The following are suggested starting parameters for a reversed-phase LC-MS analysis. These will require optimization for the specific analyte and LC-MS system.

| Parameter | Suggested Conditions |

| LC Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Type | Full Scan or Targeted SIM/MRM |

| Mass Range (Full Scan) | m/z 100-1000 |

| Targeted m/z (for SIM/MRM) | Monitor for the [M+H]+ of the unlabeled analyte and this compound |

3.6. Data Processing

-

Integrate the peak areas for both the unlabeled analyte and the deuterated internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

This ratio can then be used for relative quantification across different samples, as it normalizes for variations in sample preparation and instrument response.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a metabolomics experiment.

Caption: Workflow for using this compound as an internal standard.

4.2. Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is a robust method for quantification in mass spectrometry. The diagram below outlines the logical relationship.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Concluding Remarks

This compound is a valuable tool for quantitative metabolomics and drug metabolism studies. Its physical and chemical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during sample preparation and chromatographic separation. The significant mass difference allows for clear differentiation by the mass spectrometer, enabling reliable normalization of experimental variability. The protocol provided herein serves as a template and should be optimized for specific applications and instrumentation.

References

Application Notes and Protocols for LC-MS/MS Method Development Using Deuterated Standards in Therapeutic Drug Monitoring of Tacrolimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and specificity in quantitative bioanalysis. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for achieving accurate and precise quantification, especially in complex biological matrices such as whole blood. This approach, known as isotope dilution mass spectrometry, is critical in therapeutic drug monitoring (TDM) to ensure patient safety and therapeutic efficacy.

This document provides a detailed application note and protocol for the development and validation of an LC-MS/MS method for the quantification of the immunosuppressant drug tacrolimus (B1663567) in whole blood, utilizing a deuterated internal standard. Tacrolimus has a narrow therapeutic window, making precise monitoring essential to prevent organ rejection in transplant patients while avoiding toxicity. The protocol herein describes a robust method involving simple protein precipitation for sample preparation followed by rapid LC-MS/MS analysis.

Principles of Using Deuterated Internal Standards

Deuterated internal standards are molecules of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium. Since the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variability during sample preparation and analysis affects both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for these variations and leads to highly reliable results.[2]

Experimental Protocols

Materials and Reagents

-

Analytes and Standards: Tacrolimus certified reference material, [¹³C,D₂]-Tacrolimus (deuterated internal standard).

-

Solvents and Chemicals: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid; ammonium (B1175870) acetate (B1210297); zinc sulfate.

-

Biological Matrix: Drug-free human whole blood (for calibrators and quality controls).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[1]

Protocol 1: Preparation of Stock Solutions, Calibrators, and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tacrolimus and [¹³C,D₂]-Tacrolimus in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Perform serial dilutions of the tacrolimus primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions at various concentrations for spiking into the biological matrix to create calibration standards.

-

Internal Standard Spiking Solution: Dilute the [¹³C,D₂]-Tacrolimus primary stock solution with methanol to a final concentration of 10 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Spike the appropriate working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 ng/mL) and at least three levels of QCs (low, medium, and high).

Protocol 2: Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

-

Add 100 µL of the internal standard spiking solution (containing 10 ng/mL [¹³C,D₂]-Tacrolimus in methanol with 0.1 M zinc sulfate).[3]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

Protocol 3: LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[1]

-

Mobile Phase B: Methanol with 0.1% formic acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Gradient Program:

Time (min) %B 0.0 50 0.5 98 1.5 98 1.6 50 | 2.5 | 50 |

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized. Typical transitions are provided in the data section.[4]

-

Data Presentation

Table 1: Optimized MRM Transitions for Tacrolimus and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Tacrolimus (Quantifier) | 821.5 | 768.4 | 150 | 25 |

| Tacrolimus (Qualifier) | 821.5 | 566.4 | 150 | 30 |

| [¹³C,D₂]-Tacrolimus (IS) | 824.6 | 771.5 | 150 | 25 |

Table 2: Calibration Curve and Linearity Data

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² | Weighting |

| Tacrolimus | 0.5 - 50 | y = 0.045x + 0.002 | >0.995 | 1/x |

Table 3: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

| Low QC | 1.5 | 1.48 ± 0.07 | 98.7 | 4.7 |

| Mid QC | 7.5 | 7.62 ± 0.29 | 101.6 | 3.8 |

| High QC | 40 | 39.5 ± 1.38 | 98.8 | 3.5 |

Visualizations

Tacrolimus Metabolism Pathway